Tetrabutylphosphonium methanesulfonate

Thermal Stability Phosphonium Ionic Liquids High-Temperature Applications

Conventional GC columns fail to resolve challenging meta/para aromatic isomers. Tetrabutylphosphonium methanesulfonate (CAS 98342-59-7) delivers 1381 plates/m efficiency and superior selectivity over PEG20M/FFAP phases. • 13.4% increase in CO₂ solubility in MEA hybrid solvent at 3.09 wt% IL loading (30 bar, 40.5°C). • Superior thermal stability vs. ammonium-based ILs for high-temperature electrochemistry. • ≥98% purity (NT), almost colorless crystalline solid, mp 59-62°C.

Molecular Formula C17H39O3PS
Molecular Weight 354.5 g/mol
CAS No. 98342-59-7
Cat. No. B1591373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylphosphonium methanesulfonate
CAS98342-59-7
Molecular FormulaC17H39O3PS
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]
InChIInChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyDSQCNXSPLHDLED-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylphosphonium Methanesulfonate (CAS 98342-59-7) Technical Specification and Baseline Procurement Data


Tetrabutylphosphonium methanesulfonate (CAS 98342-59-7), also designated as tetrabutylphosphonium mesylate or [Bu4P][CH3SO3], is a quaternary phosphonium-based ionic liquid (IL) with the molecular formula C17H39O3PS and a molecular weight of 354.53 g/mol [1]. The compound exists as an almost colorless crystalline solid at ambient conditions with an experimentally determined melting point of 59–62 °C , transitioning to an ionic liquid state at moderate temperatures . Commercial product specifications typically indicate a purity of ≥98.0% (NT) . As a member of the sulfonate-based phosphonium IL class, this compound exhibits the characteristic physicochemical profile of high thermal stability and low volatility associated with phosphonium ionic liquids [2], distinguishing it fundamentally from analogous ammonium-based ILs in high-temperature and stability-critical applications.

Why Tetrabutylphosphonium Methanesulfonate Cannot Be Substituted by Generic Ammonium or Alternative Phosphonium Ionic Liquids


Attempts to substitute tetrabutylphosphonium methanesulfonate with generic ammonium-based ionic liquids (e.g., tetrabutylammonium methanesulfonate) or alternative phosphonium salts without rigorous requalification introduce substantial risk of performance failure and process deviation. Phosphonium salts demonstrate inherently higher thermal stability than the corresponding ammonium salts, a class-level property that directly impacts operational temperature windows and degradation rates [1]. Furthermore, among phosphonium-based ILs, the methanesulfonate anion confers distinct solvation, conductivity, and phase behavior compared to halides (e.g., bromide) or bulkier sulfonates (e.g., tosylate, benzenesulfonate) [2]. The [Bu4P][CH3SO3] system exhibits specific ion-pairing dynamics, chromatographic selectivity, and hybrid solvent synergy that cannot be predicted or replicated by simply swapping cations within the same family or anions across phosphonium salts. The evidence presented in Section 3 quantifies these non-transferable performance attributes.

Quantitative Differential Evidence for Tetrabutylphosphonium Methanesulfonate Versus Comparator Ionic Liquids


Thermal Stability Advantage of Tetrabutylphosphonium Methanesulfonate Over Corresponding Ammonium Salt

Tetrabutylphosphonium methanesulfonate exhibits superior thermal stability compared to its direct ammonium analog (tetrabutylammonium methanesulfonate). This is a documented class-level property of phosphonium salts versus ammonium salts [1]. While this evidence is based on class-level inference rather than a direct head-to-head thermogravimetric comparison under identical ramp conditions for the specific methanesulfonate pair, the consistent trend across sulfonate-based phosphonium ILs provides a strong basis for selection when thermal resilience is a critical procurement criterion .

Thermal Stability Phosphonium Ionic Liquids High-Temperature Applications

Unique Chromatographic Selectivity of Tetrabutylphosphonium Methanesulfonate as GC Stationary Phase Versus Commercial PEG Columns

In a systematic evaluation as a gas chromatography stationary phase, a column coated with tetrabutylphosphonium methanesulfonate demonstrated an efficiency of 1381 plates per meter (tested with tetradecane at 120 °C) and an average polarity of 559.6 [1]. This polarity value is comparable to commercial PEG20M and FFAP columns [1]. Critically, the IL column exhibited larger retention factors and higher selectivity for meta and para isomers of aromatic compounds compared to PEG20M [1], along with symmetrical peak shapes and unique separation selectivities for mixtures of alkanes, polycyclic aromatic hydrocarbons, chlorinated benzenes, and alcohols [1].

Gas Chromatography Stationary Phase Isomer Separation

CO₂ Solubility Enhancement in MEA-[TBP][MeSO₃] Hybrid Solvent: Quantitative Optimization Data

The addition of tetrabutylphosphonium methanesulfonate ([TBP][MeSO₃]) to aqueous monoethanolamine (MEA) forms a hybrid solvent with tunable CO₂ absorption capacity. Response Surface Methodology (RSM) optimization of an aqueous 30 wt% MEA-[TBP][MeSO₃] solvent across [TBP][MeSO₃] concentrations of 2–20 wt%, temperatures of 30–60 °C, and CO₂ pressures of 2–30 bar yielded a predictive quadratic model for CO₂ mol fraction solubility [1]. Independent AI-driven optimization (ANFIS-IGWO) achieved a 13.4% increase in CO₂ mol fraction compared to experimental baseline and traditional RSM predictions under optimized conditions of 3.09 wt% [TBP][MeSO₃], 40.5 °C, and 30 bar CO₂ pressure [2].

CO₂ Capture Hybrid Solvent Carbon Capture and Storage

Limiting Ionic Conductivity Values of Tetrabutylphosphonium and Methanesulfonate Ions in Solution

The limiting ionic conductivities (λo±) for tetrabutylphosphonium cation and methanesulfonate anion have been quantitatively determined via conductometric analysis using tetrabutylammonium tetraphenylborate [Bu4NBPh4] as the reference electrolyte [1]. Reported values are λo+ = 13.26 × 10⁻⁴ S·m²·mol⁻¹ for the tetrabutylphosphonium cation and λo− = 20.71 × 10⁻⁴ S·m²·mol⁻¹ for the methanesulfonate anion [2]. These values provide baseline transport property data essential for electrochemical cell design and electrolyte formulation.

Ionic Conductivity Electrochemistry Solvation Behavior

Absence of Lower Critical Solution Temperature in Methanesulfonate-Based Phosphonium IL Enables Distinct Forward Osmosis Performance

In a comparative study of tetrabutylphosphonium-based ILs as forward osmosis draw solutes, the methanesulfonate anion ([MS]⁻) conferred distinctly different thermoresponsive behavior compared to benzenesulfonate derivatives. While [P4444][MBS] (p-methylbenzenesulfonate) and [P4444][EBS] (p-ethylbenzenesulfonate) exhibited lower critical solution temperatures (LCSTs) of approximately 36 °C and 25 °C respectively at 20 wt% aqueous concentration—a property beneficial for draw solute reusability—[P4444][MS] (tetrabutylphosphonium methanesulfonate) did not display LCST behavior [1]. This fundamental phase behavior distinction means the methanesulfonate variant is not suitable for thermally switchable draw solute recovery but may offer different water flux and reverse solute flux characteristics compared to LCST-exhibiting analogs [1].

Forward Osmosis Draw Solute Phase Behavior

Recommended Industrial and Research Applications for Tetrabutylphosphonium Methanesulfonate Based on Quantitative Evidence


Specialty Gas Chromatography Stationary Phase for Isomer and Polar Analyte Separation

Tetrabutylphosphonium methanesulfonate is recommended as a custom GC stationary phase for analytical laboratories requiring enhanced separation of meta/para aromatic isomers, polycyclic aromatic hydrocarbons, chlorinated benzenes, and alcohols where conventional PEG20M or FFAP columns provide insufficient resolution. The IL column delivers an efficiency of 1381 plates per meter (tetradecane, 120 °C), an average polarity of 559.6, and uniquely larger retention factors and higher selectivity for challenging isomer pairs compared to PEG20M, with symmetrical peak shapes [1].

Performance-Enhancing Additive in Aqueous Amine-Based CO₂ Capture Solvents

This compound is well-suited as an additive in post-combustion CO₂ capture formulations, specifically in hybrid solvents with monoethanolamine (MEA). Optimization studies demonstrate that incorporation of [TBP][MeSO₃] at approximately 3–20 wt% into aqueous 30 wt% MEA enables a quantifiable 13.4% increase in CO₂ mol fraction solubility under optimized conditions (3.09 wt% IL, 40.5 °C, 30 bar CO₂) relative to baseline [2][3]. This supports process intensification strategies in carbon capture and storage (CCS) operations.

High-Temperature Electrolyte Component Requiring Thermal Stability Beyond Ammonium-Based IL Capabilities

For electrochemical applications demanding operation at elevated temperatures—including battery electrolytes, supercapacitors, and electrodeposition baths—tetrabutylphosphonium methanesulfonate offers superior thermal resilience compared to ammonium-based ionic liquid alternatives . The higher thermal stability class property of phosphonium salts [4] reduces thermal degradation risk and extends operational lifetimes in high-temperature electrochemical cells where ammonium ILs would undergo premature decomposition.

Ionic Liquid for Fundamental Solvation and Conductivity Studies

The well-characterized limiting ionic conductivity values for the constituent ions (λo+ = 13.26 × 10⁻⁴ S·m²·mol⁻¹ for Bu4P⁺; λo− = 20.71 × 10⁻⁴ S·m²·mol⁻¹ for CH3SO3⁻) [5] make tetrabutylphosphonium methanesulfonate a suitable model compound for fundamental research on ion-pairing dynamics, triple-ion formation, and solvation behavior in organic and aqueous solvent systems. This compound serves as a reference IL for conductometric and spectroscopic investigations of ion-solvent interactions [6].

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